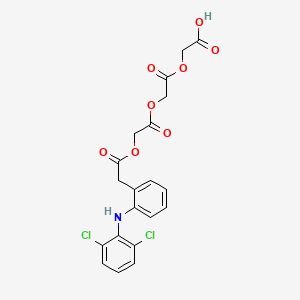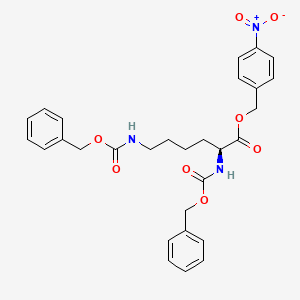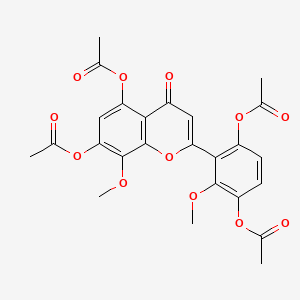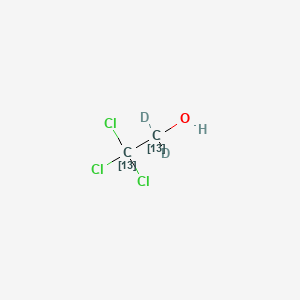
O-Acetylpsilocin fumarate
Vue d'ensemble
Description
O-Acetylpsilocin, also known as psilacetin or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin .
Synthesis Analysis
O-Acetylpsilocin can be obtained by acetylation of psilocin under alkaline or strongly acidic conditions . It is a synthetic compound . An improved synthesis of psilocybin, which is related to psilacetin, has been described, involving the synthesis of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis
The solid-state structure of psilacetin is an asymmetric unit containing one 4-acetoxy-N,N-dimethyltryptammonium cation, and one 3-carboxyacrylate anion .Chemical Reactions Analysis
O-Acetylpsilocin is more resistant than psilocin to oxidation under basic conditions due to its acetoxy group .Applications De Recherche Scientifique
Neurotransmission and Receptor Interaction
O-Acetyl Psilocin Fumarate, also known as 4-Acetoxy-DMT fumarate, is a compound that interacts with various serotonin receptors in the brain, particularly the 5-HT receptors. This interaction is crucial for understanding its potential applications in modulating neurotransmission processes, which can have implications for treating disorders related to serotonin dysregulation .
Addiction Research
Research into addiction has explored O-Acetyl Psilocin Fumarate’s potential to modulate neural pathways associated with substance dependence. Its effects on serotonin receptors may offer insights into developing treatments for addiction .
Pain and Inflammation
The compound’s interaction with neurotransmitters also suggests potential applications in managing pain and inflammation, as serotonin plays a role in nociception—the sensory nervous system’s response to certain harmful or potentially harmful stimuli .
Cognitive Enhancement
Studies have indicated that O-Acetyl Psilocin Fumarate may influence cognitive functions such as memory, learning, and cognition. This opens up possibilities for its use in enhancing cognitive abilities or treating cognitive impairments .
Neurodegenerative Diseases
There is ongoing research into the applications of O-Acetyl Psilocin Fumarate in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s neuropharmacological profile suggests it could be beneficial in managing symptoms or altering disease progression .
Psychiatric Disorders
The compound has been studied for its potential therapeutic effects in psychiatric disorders such as schizophrenia. Its psychedelic properties and impact on serotonin receptors may contribute to new approaches in psychiatric treatment .
Psychedelic-Assisted Psychotherapy
O-Acetyl Psilocin Fumarate is being investigated for its use in psychedelic-assisted psychotherapy, where it could facilitate therapeutic processes by inducing altered states of consciousness under controlled conditions .
Biotechnology and Biosynthesis
In biotechnology research, there is interest in the biosynthetic pathways of compounds like O-Acetyl Psilocin Fumarate for potential applications in producing therapeutic agents through biological means .
Orientations Futures
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLOAPCCJQEEZ-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetylpsilocin fumarate | |
CAS RN |
1217230-42-6 | |
| Record name | O-Acetylpsilocin fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-ACETYLPSILOCIN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



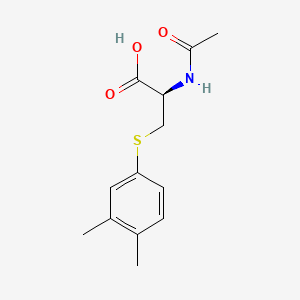
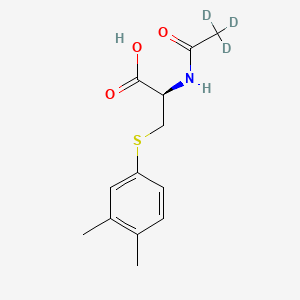

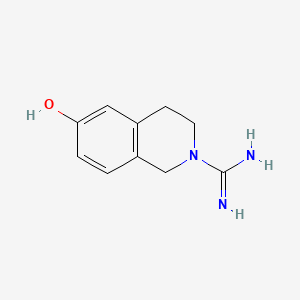


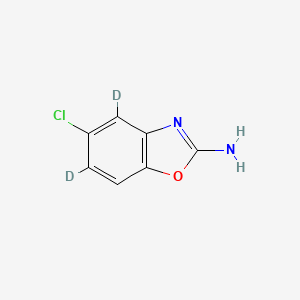
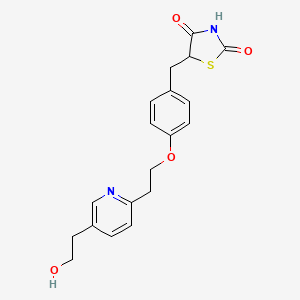
![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
